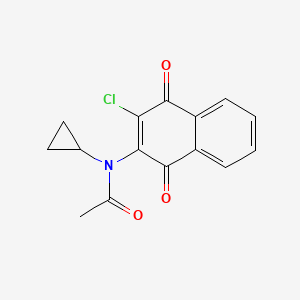
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclopropylacetamide
Descripción general
Descripción
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclopropylacetamide is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a naphthoquinone core with a chloro substituent and a cyclopropylacetamide group, contributes to its distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclopropylacetamide typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with cyclopropylamine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine displaces one of the chloro groups on the naphthoquinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Substitution: The chloro group on the naphthoquinone ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinones, and other functionalized compounds with potential biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclopropylacetamide involves its interaction with cellular targets, leading to various biological effects:
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide: This compound shares a similar naphthoquinone core but has a benzamide group instead of a cyclopropylacetamide group.
1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-5-substituted-1H-pyrimidine-2,4-dione: These derivatives have a pyrimidine moiety attached to the naphthoquinone core.
Uniqueness
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclopropylacetamide is unique due to its cyclopropylacetamide group, which imparts distinct chemical and biological properties compared to other naphthoquinone derivatives.
Propiedades
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-8(18)17(9-6-7-9)13-12(16)14(19)10-4-2-3-5-11(10)15(13)20/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCWSONFOGPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE](/img/structure/B4319845.png)
![ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE](/img/structure/B4319846.png)
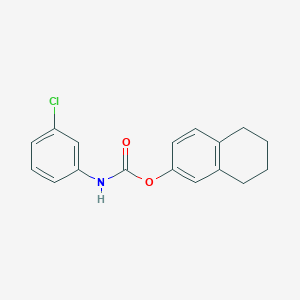
![2-[(1-ADAMANTYLCARBONYL)AMINO]-2-METHYLPROPYL N-(3-CHLOROPHENYL)CARBAMATE](/img/structure/B4319869.png)
![4-(3-bromo-4-methoxyphenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4319877.png)
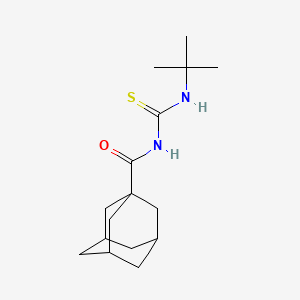
![4-(3-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4319884.png)
![4-fluoro-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B4319888.png)
![2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE](/img/structure/B4319894.png)
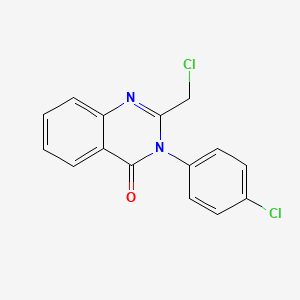
![ETHYL N-{4-[(METHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE](/img/structure/B4319897.png)
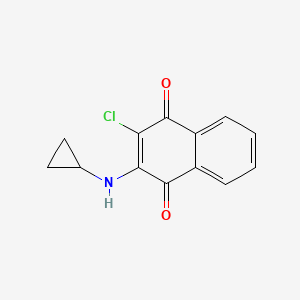
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B4319921.png)
![N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA](/img/structure/B4319927.png)
